1-(5-fluoro-1H-indol-3-yl)propan-2-ol
Description
1-(5-Fluoro-1H-indol-3-yl)propan-2-ol is a fluorinated indole derivative characterized by a propan-2-ol group attached to the 3-position of a 5-fluoro-substituted indole scaffold. Indole derivatives are widely studied due to their diverse biological activities, including roles in neurotransmission, anti-inflammatory responses, and enzyme modulation . The fluorine atom at the 5-position likely enhances metabolic stability and influences electronic properties, which may improve binding affinity to biological targets compared to non-fluorinated analogs .
Properties
Molecular Formula |
C11H12FNO |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
1-(5-fluoro-1H-indol-3-yl)propan-2-ol |
InChI |
InChI=1S/C11H12FNO/c1-7(14)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-3,5-7,13-14H,4H2,1H3 |
InChI Key |
IBYAQZJXHCKPLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Indole Derivatives
*Inferred from structural similarity to compounds with reported neuroprotective activity .
Pharmacological and Biochemical Properties
- Neuroprotection : Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate demonstrates neuroprotective effects in enzymatic and cell-based studies, attributed to the indole core and electron-withdrawing substituents .
- Anti-inflammatory Activity: Dihydroxyphenyl propane analogs (e.g., horsfielenidine A) exhibit potent NO inhibition (IC₅₀ = 4.00 µM), surpassing the reference compound L-NMMA . The absence of hydroxyl groups in this compound may reduce anti-inflammatory efficacy compared to these analogs.
- Adrenoceptor Binding: Methoxy-substituted indole-propanols show moderate α₁/α₂/β₁-adrenoceptor affinity, suggesting that electron-donating groups (e.g., methoxy) enhance receptor interaction compared to fluorine .
Physicochemical Properties
- Steric Effects : Bulky substituents (e.g., benzyloxy groups in ’s compound) reduce conformational flexibility, which may limit target binding compared to the compact propan-2-ol group in the target compound .
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